molecular formula C24H40O5 B592856 methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate CAS No. 69685-22-9

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate

Cat. No.: B592856
CAS No.: 69685-22-9
M. Wt: 408.6
InChI Key: XRISENIKJUKIHD-KHAOJFLNSA-N
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Description

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is a chemical compound that functions as a selective agonist for the prostaglandin E receptor (EP2). It exhibits an EC50 of 33 nM and a Ki of 2.4 μM when interacting with the murine EP2 receptor. This compound demonstrates lower activity against murine EP1, EP3, and EP4 receptors . It is known for its ability to attenuate fibrosis by inhibiting the TGF-β/Smad2 signaling pathway .

Preparation Methods

The synthetic routes and reaction conditions for methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate involve several steps. One common method includes the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound is typically synthesized in research laboratories for experimental purposes.

Chemical Reactions Analysis

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate has a wide range of scientific research applications, including:

    Chemistry: It is used to study the EP2 receptor and its interactions with other molecules.

    Biology: this compound is used to investigate the role of EP2 receptors in various biological processes, such as inflammation and fibrosis.

    Medicine: The compound is explored for its potential therapeutic effects in conditions like asthma and fibrosis.

    Industry: This compound is utilized in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is compared with other similar compounds, such as:

This compound is unique in its selective agonism of the EP2 receptor and its ability to attenuate fibrosis by inhibiting the TGF-β/Smad2 signaling pathway .

Properties

IUPAC Name

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISENIKJUKIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860901
Record name Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92999-97-8
Record name Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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